3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-14-15-12-7-11(8-13-16(9)12)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHJWSHCGWBMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90142908 | |
| Record name | 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90142908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100078-89-5 | |
| Record name | 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100078895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90142908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine typically involves the reaction of appropriate hydrazine derivatives with pyridazine precursors. One common method involves the cyclization of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of 3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C12H10N4
Molecular Weight: 210.235 g/mol
CAS Number: 100078-89-5
The compound features a triazolo-pyridazine structure, which is significant for its biological activity. The presence of the methyl and phenyl groups contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential of 3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine as an anticancer agent. Research indicates that derivatives of this compound can act as dual inhibitors of specific kinases involved in cancer progression, such as c-Met and Pim kinases. These kinases play crucial roles in tumor growth and survival, making them attractive targets for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, indicating potential use as an antibacterial agent. The mechanism of action is believed to involve interference with bacterial cell division processes .
Case Study 1: Anticancer Activity
In a study published in the Royal Society of Chemistry, researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their anticancer properties against several cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The study highlighted the structure-activity relationship (SAR) that could guide further optimization of these compounds for enhanced efficacy .
Case Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The compound showed promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Key Observations :
Substituent Position :
- 3-Methyl-7-phenyl : The phenyl group at position 7 may enhance steric interactions in binding pockets compared to 3,6-diaryl derivatives (e.g., antitubulin agents in [4]).
- 6-Substituted Derivatives : Substitutions at position 6 (e.g., 3,4-dimethoxyphenyl in 7EA ) often modulate electronic properties but may reduce steric hindrance compared to 7-phenyl analogs.
Biological Activity :
- BRD4 Bromodomain Inhibition : Triazolopyridazine derivatives bind to BRD4 BD1 via conserved interactions with key residues (e.g., Asn140, Tyr97) and water molecules. Micromolar IC50 values (1–10 μM) are typical .
- Antitubulin Activity : 3,6-Diaryl derivatives (e.g., 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines) inhibit tubulin polymerization by mimicking combretastatin A-4, with IC50 values <1 μM in some cancer cell lines .
- Antimicrobial Activity : 3-Substituted derivatives (e.g., 4a–4o) exhibit moderate activity against Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR) Trends
Table 2: SAR Insights from Selected Derivatives
Critical SAR Notes :
- Methyl vs. Bulky Substituents : Methyl at position 3 (as in the target compound) balances steric effects and hydrophobicity, whereas bulkier groups (e.g., benzyl) may hinder binding .
Comparative Pharmacological Profiles
Anticancer Activity :
- 3,6-Diaryl Derivatives : Exhibit potent antiproliferative activity (IC50: 0.1–5 μM) in breast (MCF-7) and cervical (HeLa) cancer cells .
- Triazolopyridazine-Benzamidine Hybrids : Derivatives like 14–17 lose thrombin inhibition but gain antiproliferative effects (IC50: 10–50 μM) in endothelial and tumor cells .
BRD4 Inhibition :
- The target compound’s conserved triazolopyridazine core likely enables similar binding modes to BRD4 BD1 as seen in analogs with micromolar IC50 values .
Biological Activity
3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H10N4
- Molecular Weight : 210.23 g/mol
- CAS Number : 100078-89-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as an enzyme inhibitor by binding to specific active sites on enzymes or receptors, thereby modulating biochemical pathways. This interaction can lead to significant pharmacological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
These findings indicate that the compound exhibits cytotoxic effects and could be a candidate for further development in cancer therapy.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro assays have demonstrated significant inhibition of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Study 1: Evaluation of Anticancer Effects
In a study conducted by Li et al., this compound was tested against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation with IC50 values comparable to established anticancer drugs. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Study 2: Mechanistic Insights into Anti-inflammatory Action
A separate investigation focused on the anti-inflammatory properties of the compound revealed that it significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This effect was linked to the inhibition of NF-kB signaling pathways, highlighting its potential for treating chronic inflammatory conditions .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar triazolo-pyridazine derivatives:
| Compound | Molecular Formula | IC50 (µM) | Activity |
|---|---|---|---|
| 6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | C12H9ClN4 | 0.39 | Anticancer |
| 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine | C12H10N4 | 0.46 | Anticancer |
This table illustrates that while there are several compounds with similar structures and activities, variations in substitution patterns can lead to significant differences in biological efficacy.
Q & A
Q. What synthetic routes are commonly employed for 3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions using hydrazine derivatives and formic acid, as seen in analogous triazolopyridazine syntheses. For example, hydrazino intermediates react with carbonyl-containing reagents under reflux conditions (e.g., dioxane at 110°C) to form the triazole ring . Optimization includes solvent selection (e.g., DMF for high-temperature stability), catalyst use (e.g., Pd/C for hydrogenation steps), and purification via recrystallization (e.g., using DMFA/i-propanol mixtures) . Reaction progress is monitored by TLC or HPLC to ensure yield and purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Key methods include:
- 1H NMR : To confirm substituent positions (e.g., methyl and phenyl group integration).
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- Elemental analysis : Validates molecular formula (C, H, N content).
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in studies of similar triazolopyridazine derivatives . High-resolution mass spectrometry (HRMS) further confirms molecular weight .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced biological activity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking (e.g., using AutoDock Vina) evaluates interactions with biological targets like fungal 14α-demethylase . For example, substituting the phenyl group with electron-withdrawing groups (e.g., -CF₃) may improve binding affinity to enzyme active sites . ICReDD’s integrated computational-experimental framework accelerates reaction optimization by predicting viable synthetic pathways .
Q. What strategies resolve contradictions in reported biological activities of triazolopyridazine derivatives?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or cell lines. To address this:
- Standardize assays : Use identical enzyme concentrations (e.g., 0.1 µM 14α-demethylase) and controls.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., R-groups at position 6) to isolate contributing factors .
- Validate via orthogonal methods : Compare in vitro antifungal activity with in silico docking results to confirm mechanistic hypotheses .
Q. How are crystallographic studies leveraged to improve synthesis reproducibility?
Single-crystal X-ray diffraction reveals steric hindrance or hydrogen-bonding patterns that influence reaction pathways. For instance, crystallographic data for [1,2,4]triazolo[4,3-a]pyridines show planar triazole rings, guiding solvent selection to avoid steric clashes during synthesis . This data also informs salt/cocrystal formation for enhanced solubility in biological assays .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, analyzing degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over 24 hours using HPLC .
- Molecular dynamics simulations : Predict hydrolysis-prone sites by modeling interactions with water molecules .
Methodological Considerations
Q. How do researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
- Lipophilicity (LogP) : Measure via shake-flask method or computational tools (e.g., ChemAxon).
- Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption .
- Metabolic stability : Incubate with liver microsomes and quantify metabolite formation .
- In vivo PK : Administer to rodent models and collect plasma samples for LC-MS/MS analysis .
Q. What approaches validate the compound’s mechanism of action in antifungal studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
